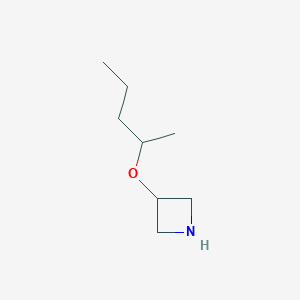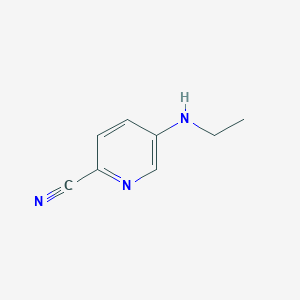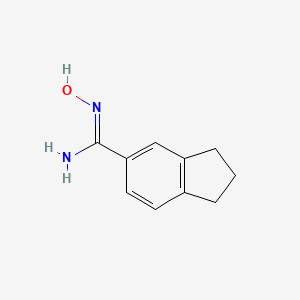![molecular formula C9H14O2 B13073772 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid](/img/structure/B13073772.png)
2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Bicyclo[320]heptan-6-yl}acetic acid is an organic compound characterized by its unique bicyclic structureIts molecular formula is C₉H₁₄O₂, and it has a molecular weight of 154.21 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid can be achieved through several methods. One notable method involves the chemoenzymatic large-scale preparation of homochiral bicyclo[3.2.0]hept-2-en-6-one, which serves as a precursor . This process utilizes enzymatic resolution with Pseudomonas fluorescens lipase to obtain the desired enantiomers with high enantiomeric excess.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the chemoenzymatic approach mentioned above can be scaled up for industrial applications, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme-substrate interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can undergo homolytic rearrangements, where free radicals abstract hydrogen from the bridge and bridgehead sites . This process leads to the formation of various radical intermediates, which can further react to form different products. The stereoelectronic properties of the compound play a crucial role in determining the reaction pathways and outcomes .
Comparaison Avec Des Composés Similaires
Bicyclo[3.1.0]hexanes: These compounds possess a similar bicyclic structure but differ in the ring size and connectivity.
Bicyclo[2.2.1]heptanes: These compounds have a different ring system and exhibit distinct chemical properties and reactivity.
Bicyclo[3.2.0]heptenones: These compounds are closely related and share similar structural features but differ in functional groups and reactivity.
Uniqueness: 2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid is unique due to its specific bicyclic structure and the presence of an acetic acid functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-(6-bicyclo[3.2.0]heptanyl)acetic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-7-4-6-2-1-3-8(6)7/h6-8H,1-5H2,(H,10,11) |
Clé InChI |
SALPJWMFPFKPTN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(C2C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane](/img/structure/B13073711.png)




![1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)



![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)

